Ethanol, 2-(1-phenylhydrazino)-

Description

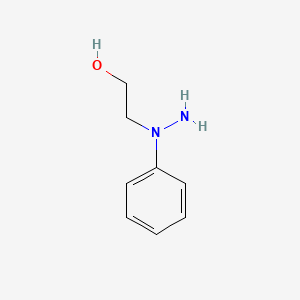

Ethanol, 2-(1-phenylhydrazino)- (CAS: 131882-24-1) is an ethanol derivative featuring a phenylhydrazino group (-NH-NH-C₆H₅) attached to the second carbon of the ethanol backbone. This compound is synthesized through condensation reactions between phenylhydrazine and carbonyl-containing precursors, typically in ethanol or methanol with acidic catalysts like glacial acetic acid . For example, in one protocol, 1-naphthaldehyde reacts with phenylhydrazine in ethanol to yield hydrazone derivatives . However, its structural simplicity contrasts with more complex analogs, which are tailored for specialized roles (e.g., antitumor agents or enzyme inhibitors) .

Properties

CAS No. |

49540-59-2 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(N-aminoanilino)ethanol |

InChI |

InChI=1S/C8H12N2O/c9-10(6-7-11)8-4-2-1-3-5-8/h1-5,11H,6-7,9H2 |

InChI Key |

SMQDAZMCTVEORN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives

Hydrazones, such as (E)-N-(1H-benzo[d]imidazol-2-yl)-N-phenylformophydrazonamide, share the phenylhydrazine moiety but lack the ethanol backbone. These compounds are synthesized under similar conditions (ethanol, acetic acid) but form Schiff bases via ketone/aldehyde condensation. Key differences include:

- Reactivity : Hydrazones undergo cyclization or tautomerization more readily due to the imine (-C=N-) group .

- Applications : Hydrazones are widely used as ligands in metal complexes and as intermediates for heterocycles (e.g., pyrazoles, triazoles) .

Table 1: Comparison of Ethanol, 2-(1-phenylhydrazino)- and Hydrazones

Heterocyclic Derivatives

Compounds like 3-(1-phenylhydrazino)stigmast-5-ene (MW: 504.85 g/mol) incorporate the phenylhydrazino group into steroidal or aromatic frameworks. Unlike Ethanol, 2-(1-phenylhydrazino)-, these derivatives exhibit:

- Enhanced Lipophilicity : The stigmastane backbone increases molecular weight and hydrophobicity, favoring membrane permeability .

- Biological Relevance: Steroidal analogs are explored for antitumor and anti-inflammatory activities, whereas ethanol derivatives are less studied for direct pharmacological use .

Ethanol-Based Hydrazino Analogs

Examples like 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol (CAS: 131882-24-1) and 2-[1-(1,3-Benzothiazol-2-yl)hydrazino]ethanol (CAS: 34173-38-1) demonstrate how substituents on the hydrazino group alter properties:

- Electronic Effects : Benzimidazole or benzothiazole rings enhance π-π stacking and hydrogen-bonding capabilities, improving coordination with metals or enzymes .

- Solubility: The ethanol backbone retains moderate polarity, but bulky substituents reduce aqueous solubility compared to unsubstituted Ethanol, 2-(1-phenylhydrazino)- .

Table 2: Structural and Functional Comparison of Ethanol Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituent | Notable Property |

|---|---|---|---|

| Ethanol, 2-(1-phenylhydrazino)- | ~166.2 | Phenyl | Moderate polarity |

| 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol | 238.28 | Benzimidazole | Enhanced metal coordination |

| 3-(1-Phenylhydrazino)stigmast-5-ene | 504.85 | Steroidal backbone | High lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.